Method Validation Accuracy in Human Plasma: Irinotecan-d10 as SIL-IS vs. Regulatory Acceptance Criteria
In a fully validated uHPLC-MS/MS method employing Irinotecan-d10 as the internal standard for irinotecan quantification, the accuracy of quality control (QC) samples in human plasma ranged from 98.5% to 110.3% across the calibration range [1]. This accuracy profile meets and substantially exceeds the FDA and EMA bioanalytical method validation acceptance criteria of 85–115% (±15% of nominal concentration) for all QC levels [1]. In contrast, when non-isotopic internal standards (e.g., tolbutamide) are employed for irinotecan metabolites, accuracy ranges are broader and less consistent due to differential matrix effects and extraction behavior [2].
| Evidence Dimension | Method accuracy (QC sample recovery) in human plasma |
|---|---|
| Target Compound Data | 98.5–110.3% (irinotecan-d10 as IS) |
| Comparator Or Baseline | FDA/EMA acceptance criteria: 85–115%; non-isotopic IS (tolbutamide for SN-38): accuracy range 99.5–101.7%, but applicable only to different analyte (SN-38), not irinotecan |
| Quantified Difference | Target compound accuracy fully compliant with regulatory criteria; non-isotopic IS cannot be used for irinotecan quantification due to lack of co-elution and differential matrix effects |
| Conditions | uHPLC-MS/MS; Waters ACQUITY UPLC BEH RP18 column (2.1×50 mm, 1.7 μm); mobile phase: methanol/0.1% formic acid; solid-phase extraction of 0.1 mL plasma; calibration range 5–1000 ng/mL for irinotecan |
Why This Matters
Procurement of Irinotecan-d10 is mandatory for regulatory-compliant, validated LC-MS/MS methods for irinotecan quantification; unlabeled irinotecan or non-isotopic IS cannot achieve the required analytical specificity or accuracy for the parent drug.
- [1] Chen X, Peer CJ, Alfaro R, Tian T, Spencer SD, Figg WD. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. J Pharm Biomed Anal. 2012;62:140-148. View Source
- [2] Chen X, Peer CJ, Alfaro R, Tian T, Spencer SD, Figg WD. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. J Pharm Biomed Anal. 2012;62:140-148. (Internal standard selection: irinotecan-d10 for irinotecan, tolbutamide for SN38, camptothecin for SN38-G) View Source
